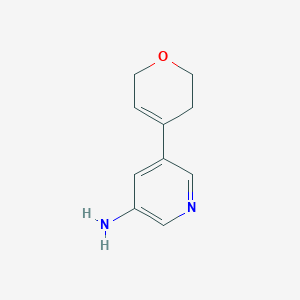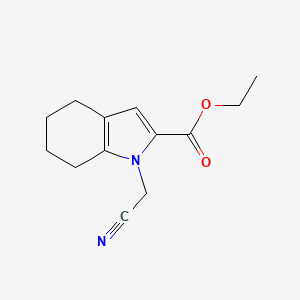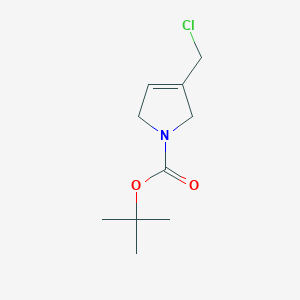
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with a tert-butoxycarbonyl group and a chloromethyl group
Méthodes De Préparation
The synthesis of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl group and the chloromethyl group onto a pyrroline ring. One common method involves the reaction of 3-pyrroline with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. The chloromethyl group can then be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .
Analyse Des Réactions Chimiques
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrroline ring can undergo oxidation to form pyrrole derivatives or reduction to form pyrrolidine derivatives.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Applications De Recherche Scientifique
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing pyrroline or pyrrolidine moieties.
Peptide Synthesis: The tert-butoxycarbonyl group is a common protecting group for amines in peptide synthesis, allowing for selective deprotection and further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, allowing for nucleophilic substitution reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions .
Comparaison Avec Des Composés Similaires
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared to other similar compounds such as:
1-(tert-Butoxycarbonyl)-3-methyl-3-pyrroline: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(tert-Butoxycarbonyl)-3-(bromomethyl)-3-pyrroline: Contains a bromomethyl group instead of a chloromethyl group, which can lead to different substitution reactions due to the differing reactivity of bromine and chlorine.
1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)-3-pyrroline: Contains a hydroxymethyl group, which can participate in different types of reactions such as oxidation to form aldehydes or acids.
Propriétés
Formule moléculaire |
C10H16ClNO2 |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
tert-butyl 3-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5-7H2,1-3H3 |
Clé InChI |
QWMWDHXSKMTVGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=C(C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


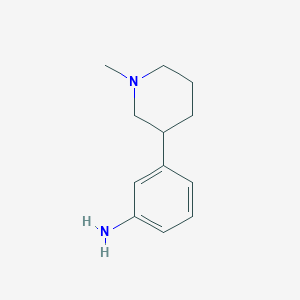
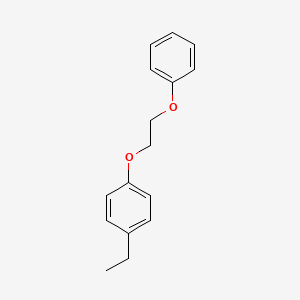
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8508300.png)
![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)
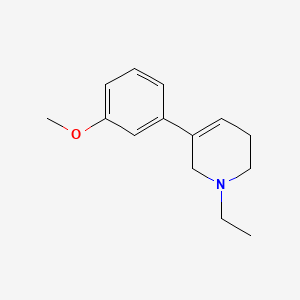
![1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol](/img/structure/B8508323.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)
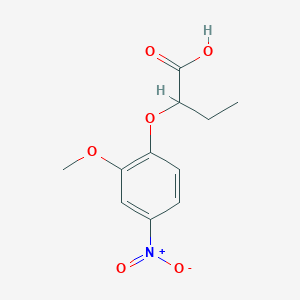
![3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8508340.png)
![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)
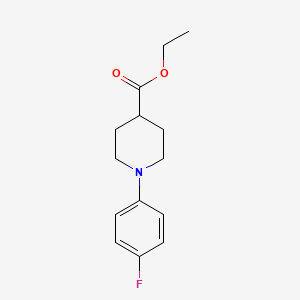
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
